8-Nitroquinoline-5-carbonitrile
Overview
Description
8-Nitroquinoline-5-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H5N3O2. It is a derivative of quinoline, characterized by the presence of a nitro group at the 8th position and a cyano group at the 5th position. This compound is of significant interest due to its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinoline-5-carbonitrile typically involves the nitration of quinoline derivatives followed by the introduction of a cyano group. One common method includes the reaction of 8-nitroquinoline with cyanogen bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Nitroquinoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, acetonitrile.
Major Products Formed:
Oxidation: 8-Aminoquinoline-5-carbonitrile.
Reduction: 8-Nitroquinoline-5-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Nitroquinoline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 8-Nitroquinoline-5-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities, where the compound induces oxidative stress in target cells, leading to cell death .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
5-Nitroquinoline: Similar in structure but lacks the cyano group, affecting its reactivity and applications.
Quinoline-5-carbonitrile: Lacks the nitro group, making it less reactive in redox reactions
Uniqueness: 8-Nitroquinoline-5-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and a promising candidate in biomedical research .
Properties
IUPAC Name |
8-nitroquinoline-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2/c11-6-7-3-4-9(13(14)15)10-8(7)2-1-5-12-10/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDPOULHTXIYEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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